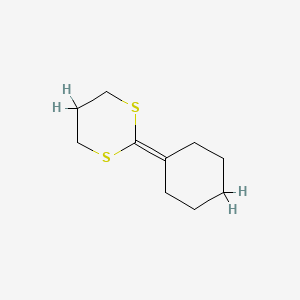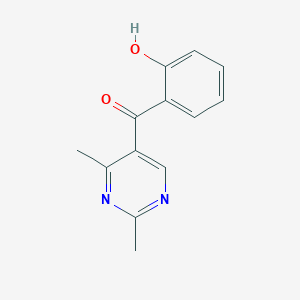
9-Phenyl-9H-selenoxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-9H-selenoxanthene is an organoselenium compound that belongs to the class of selenoxanthenes. These compounds are characterized by a tricyclic structure containing selenium, which imparts unique chemical and physical properties. The presence of selenium in the molecular framework makes these compounds interesting for various applications in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-selenoxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenoxybenzophenone with selenium reagents in the presence of a catalyst. The reaction conditions often include the use of acids or bases to facilitate the cyclization process. For example, the use of aluminum chloride (AlCl3) as a catalyst in the presence of an acid can promote the formation of the selenoxanthene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenyl-9H-selenoxanthene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or selenoxanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9-Phenyl-9H-selenoxanthene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Wirkmechanismus
The mechanism of action of 9-Phenyl-9H-selenoxanthene involves its interaction with molecular targets through redox reactions. The selenium atom can undergo oxidation and reduction, which allows the compound to participate in various biochemical pathways. These redox reactions can modulate the activity of enzymes and other proteins, influencing cellular processes such as oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
9-Phenyl-9H-xanthene: Similar structure but contains oxygen instead of selenium.
9-Phenyl-9H-thioxanthene: Contains sulfur instead of selenium.
9-Phenyl-9H-carbazole: Contains nitrogen instead of selenium.
Comparison:
Uniqueness: The presence of selenium in 9-Phenyl-9H-selenoxanthene imparts unique redox properties that are not present in its oxygen, sulfur, or nitrogen analogs. This makes it particularly useful in applications requiring redox activity, such as antioxidant research and catalysis.
Chemical Properties: The chemical reactivity of this compound differs from its analogs due to the distinct electronic properties of selenium compared to oxygen, sulfur, and nitrogen.
Eigenschaften
CAS-Nummer |
30673-29-1 |
|---|---|
Molekularformel |
C19H14Se |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
9-phenyl-9H-selenoxanthene |
InChI |
InChI=1S/C19H14Se/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,19H |
InChI-Schlüssel |
WPCYNRHOLIBAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


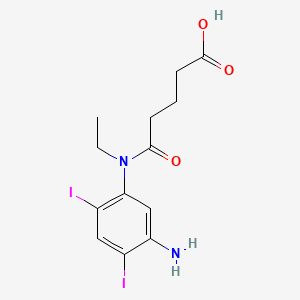
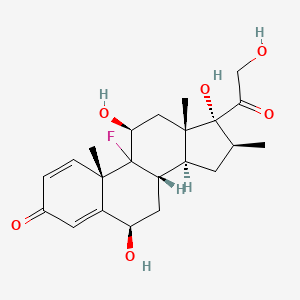

![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

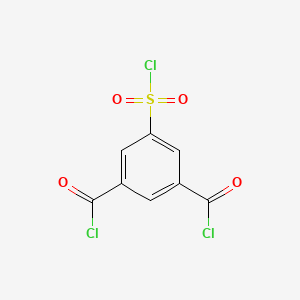
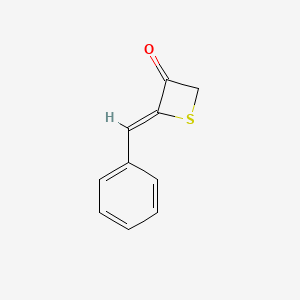
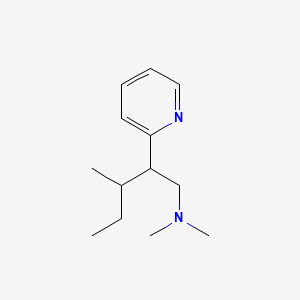

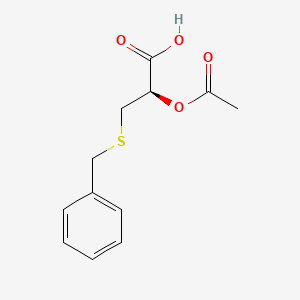
![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
